
4-Piperidinylmethyl 3-methylbutanoate hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-Piperidinylmethyl 3-methylbutanoate hydrochloride consists of 11 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is 235.751 Da, and the monoisotopic mass is 235.133911 Da .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
A significant application of compounds structurally related to 4-Piperidinylmethyl 3-methylbutanoate hydrochloride includes their use in enantioselective synthesis processes. For example, Barco et al. (1994) described the enantioselective synthesis of (−)-meroquinene using a tandem Michael reaction methodology, which involves the formation of a piperidine ring system, similar to that found in 4-Piperidinylmethyl 3-methylbutanoate hydrochloride (Barco et al., 1994).
Molecular Structure Analysis
Research has also focused on the detailed molecular structure analysis of similar compounds. Szafran et al. (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, a compound related to 4-Piperidinylmethyl 3-methylbutanoate hydrochloride, using single crystal X-ray diffraction and other techniques. This kind of analysis is crucial for understanding the chemical and physical properties of such compounds (Szafran et al., 2007).
Biomaterials for Medical Devices and Tissue Engineering
Polyhydroxyalkanoates (PHAs), which include compounds structurally related to 4-Piperidinylmethyl 3-methylbutanoate hydrochloride, have been explored for their potential as biomaterials. Chen and Wu (2005) reviewed the application of PHAs in medical devices and tissue engineering, highlighting their biodegradability and thermoprocessability (Chen & Wu, 2005).
Synthesis of β-Aminoketones
Research on the synthesis of β-Aminoketones, which are structurally similar to 4-Piperidinylmethyl 3-methylbutanoate hydrochloride, has been conducted. Makarova et al. (2002) reported on the synthesis of 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides through the Mannich reaction, demonstrating the chemical versatility of these compounds (Makarova et al., 2002).
Synthesis and Pharmacological Evaluation
Research on related compounds also includes synthesis and pharmacological evaluation. Lalinde et al. (1990) described the synthesis and intravenous analgesic activity of a series of 3-methyl-4-(N-phenyl amido)piperidines, showcasing the potential of these compounds in developing new pharmaceuticals (Lalinde et al., 1990).
H2-Receptor Antagonists
Compounds structurally similar to 4-Piperidinylmethyl 3-methylbutanoate hydrochloride have been studied for their role as H2-receptor antagonists. Bickel et al. (1986) examined the antisecretory effects of specific H2-receptor antagonists, highlighting their potency in inhibiting gastric acid secretion (Bickel et al., 1986).
Eigenschaften
IUPAC Name |
piperidin-4-ylmethyl 3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-9(2)7-11(13)14-8-10-3-5-12-6-4-10;/h9-10,12H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUOGSRLKDVTLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219979-97-1 | |
| Record name | Butanoic acid, 3-methyl-, 4-piperidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



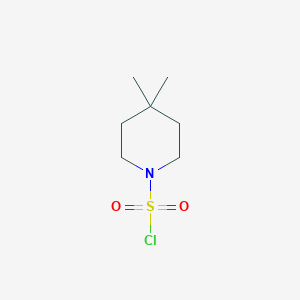
![1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine](/img/structure/B1397263.png)
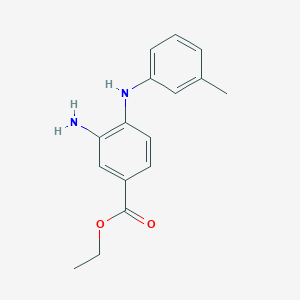
![3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397265.png)
![Ethyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397267.png)
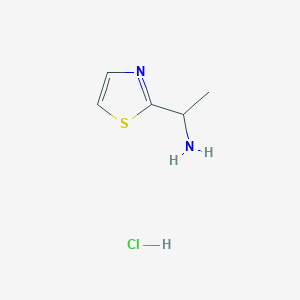
![2-chloro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397270.png)
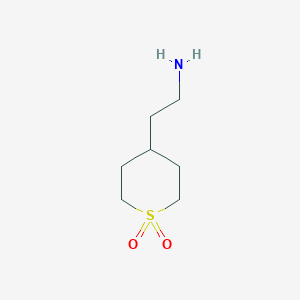
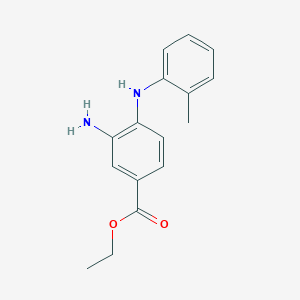
![Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate](/img/structure/B1397274.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1397275.png)

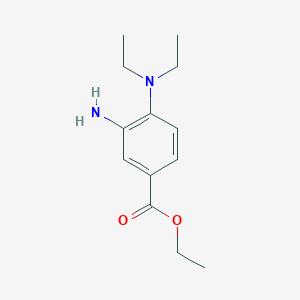
![1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B1397279.png)